molecular formula C3H7NO2S B12414447 L-Cysteine-13C3

L-Cysteine-13C3

Cat. No.: B12414447
M. Wt: 124.14 g/mol
InChI Key: XUJNEKJLAYXESH-GCCOVPGMSA-N
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Description

L-Cysteine-13C3 is a labeled form of L-Cysteine, an amino acid that contains three carbon-13 isotopes. This isotopic labeling is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. L-Cysteine itself is a sulfur-containing amino acid that plays a crucial role in protein synthesis, detoxification, and various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cysteine-13C3 can be synthesized through several methods. One common approach involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of L-Cysteine. This can be achieved through microbial fermentation using carbon-13 labeled substrates. Another method involves chemical synthesis, where carbon-13 labeled reagents are used to construct the L-Cysteine molecule.

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are engineered to incorporate carbon-13 labeled substrates into their metabolic pathways, resulting in the production of this compound. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine-13C3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form L-Cystine-13C3, a dimer linked by a disulfide bond.

    Reduction: L-Cystine-13C3 can be reduced back to this compound.

    Substitution: The thiol group of this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or molecular oxygen can be used as oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol are commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions involving the thiol group.

Major Products

Scientific Research Applications

L-Cysteine-13C3 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of L-Cysteine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs containing L-Cysteine.

    Industry: Applied in the production of labeled compounds for research and development purposes .

Mechanism of Action

L-Cysteine-13C3 exerts its effects through several mechanisms:

Comparison with Similar Compounds

L-Cysteine-13C3 can be compared with other isotopically labeled amino acids:

    L-Cysteine-15N: Contains nitrogen-15 isotope, used in similar applications but focuses on nitrogen metabolism.

    L-Methionine-13C: Another sulfur-containing amino acid labeled with carbon-13, used in studies of methylation and sulfur metabolism.

    L-Serine-13C: Labeled with carbon-13, used in studies of serine metabolism and its role in one-carbon metabolism.

This compound is unique due to its specific labeling with three carbon-13 isotopes, making it particularly useful in studies requiring detailed carbon tracking .

Properties

Molecular Formula

C3H7NO2S

Molecular Weight

124.14 g/mol

IUPAC Name

(2R)-2-amino-3-sulfanyl(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1

InChI Key

XUJNEKJLAYXESH-GCCOVPGMSA-N

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)N)S

Canonical SMILES

C(C(C(=O)O)N)S

Origin of Product

United States

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